4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been reported to target the tgf-beta receptor type-1 . This receptor plays a crucial role in cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its target receptor, leading to changes in the receptor’s activity and subsequent downstream effects .
Biochemical Pathways
If the compound does indeed target the tgf-beta receptor type-1, it could potentially affect the tgf-beta signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If the compound does indeed target the tgf-beta receptor type-1, it could potentially influence a variety of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of pyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The carboxylic acid group can be introduced through various methods, such as oxidation of a methyl group or direct carboxylation.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is utilized in the production of advanced materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Pyridine derivatives: Compounds like 2-pyridinecarboxylic acid and 4-pyridinecarboxylic acid share structural similarities.
Pyrazole derivatives: Compounds such as 1H-pyrazole-3-carboxylic acid and 4-methyl-1H-pyrazole-3-carboxylic acid are closely related.
Uniqueness: 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-pyridin-2-yl-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVKSEDQRMTXQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(NN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719215 |
Source
|
Record name | 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260765-26-1 |
Source
|
Record name | 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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